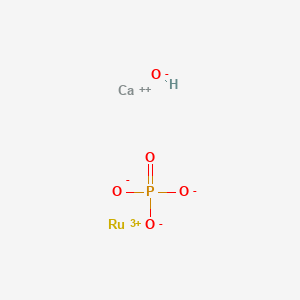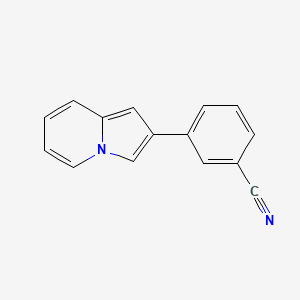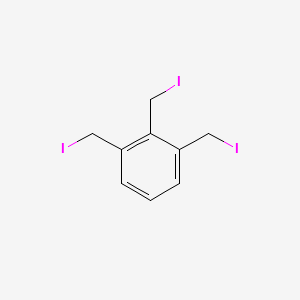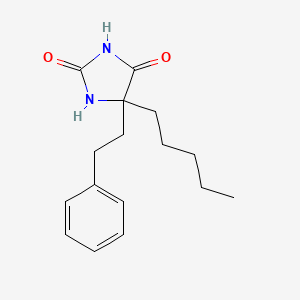![molecular formula C18H14ClNO4 B14192147 {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid CAS No. 924634-97-9](/img/structure/B14192147.png)
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the chloro group or the carbonyl group, leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Chloroindole: Shares the indole core and chloro substituent but lacks the benzyloxycarbonyl and acetic acid groups.
N-Benzyloxycarbonylindole: Contains the benzyloxycarbonyl group but lacks the chloro and acetic acid substituents.
Uniqueness
- The combination of the benzyloxycarbonyl, chloro, and acetic acid groups in {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid provides a unique set of chemical properties and biological activities that distinguish it from other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
924634-97-9 |
|---|---|
分子式 |
C18H14ClNO4 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
2-(5-chloro-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22) |
InChI 键 |
OPGGEGQBNGTQSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)


![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)


